molecular formula C14H18N2O B13000529 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide

3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B13000529
M. Wt: 230.31 g/mol
InChI Key: GTWJGCZNNITLEN-UHFFFAOYSA-N
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Description

3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide is a compound that features a bicyclic structure known as the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound is of significant interest in various fields of scientific research due to its unique structural and functional properties.

Preparation Methods

The synthesis of 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities. Industrial production methods often rely on similar synthetic routes but are optimized for larger scale production and cost-efficiency.

Chemical Reactions Analysis

3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound binds to these receptors, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide can be compared with other compounds featuring the 8-azabicyclo[3.2.1]octane scaffold, such as tropane alkaloids. These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct properties and applications .

Similar compounds include:

  • Tropane
  • Cocaine
  • Scopolamine
  • Atropine

These compounds are known for their diverse pharmacological activities and are studied extensively for their potential therapeutic applications .

Properties

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)16-12/h1-3,6,11-13,16H,4-5,7-8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWJGCZNNITLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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